molecular formula C17H14BrN7O B2450774 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 452089-07-5

7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2450774
CAS番号: 452089-07-5
分子量: 412.251
InChIキー: YRVCTFGQHWSKHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-Bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound developed for research applications. It features a 4,7-dihydrotetrazolo[1,5-a]pyrimidine core, a structure known to be of significant interest in medicinal chemistry due to its diverse biological activities . The core tetrazolopyrimidine scaffold is recognized as an important pharmacophore, with derivatives exhibiting a range of pharmacological properties such as human neutrophil elastase inhibition and sodium channel blocking activity . Furthermore, related compounds containing the tetrazole fragment have been investigated for their potential antidepressant effects, with studies indicating activity in forced swim tests (FST) and tail suspension tests (TST) . The molecular structure incorporates a 3-bromophenyl substituent and a pyridin-3-yl carboxamide group, which may influence its physicochemical properties and interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN7O/c1-10-14(16(26)21-13-6-3-7-19-9-13)15(11-4-2-5-12(18)8-11)25-17(20-10)22-23-24-25/h2-9,15H,1H3,(H,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCTFGQHWSKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrazolopyrimidines, characterized by a unique arrangement of functional groups that enhance its chemical reactivity and biological activity. The presence of bromophenyl and pyridinyl groups contributes to its interaction with various biological targets.

Property Value
IUPAC Name 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Molecular Formula C15H15BrN6O
Molecular Weight 360.23 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown potent inhibition against various kinases involved in cell proliferation and survival pathways. A study demonstrated that certain pyrazolo derivatives inhibited the phosphorylation of BAD protein, a crucial regulator in apoptosis, thereby suppressing cancer cell growth effectively .

The mechanism of action for this class of compounds typically involves:

  • Kinase Inhibition : The compound may inhibit specific kinases such as Pim-1 and Flt-3, which are implicated in cancer cell survival and proliferation. Inhibitors targeting these kinases have shown promise in preclinical studies for treating hematological malignancies .
  • Cell Cycle Arrest : Compounds similar to the target molecule have been observed to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates in cancerous cells .

Case Studies

  • Pim-1 Inhibition : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of Pim-1 kinase. These compounds demonstrated over 95% inhibition at concentrations as low as 1 µM against a panel of oncogenic kinases, indicating their potential as targeted therapies for cancers involving Pim-1 overexpression .
  • Dual Inhibition Studies : Another investigation focused on dual inhibitors targeting CDK2 and TRKA pathways. The results showed significant cytotoxic effects against various cancer cell lines, with mean growth inhibition percentages exceeding 40% across multiple assays .

Summary of Research Findings

The biological activity of 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide suggests strong potential as an anticancer agent due to its ability to inhibit critical kinases involved in tumor growth and survival. Further studies are warranted to explore its full therapeutic potential and safety profile.

科学的研究の応用

Example Synthetic Route

  • Formation of Tetrazole Ring : The initial step involves the cyclization of appropriate hydrazones with carbonyl compounds to form tetrazole derivatives.
  • Pyrimidine Synthesis : Following tetrazole formation, pyrimidine rings can be constructed using condensation reactions with substituted ureas or thioureas.
  • Final Modifications : The introduction of bromophenyl and methyl groups is achieved through electrophilic aromatic substitution or similar methods.

Antiviral Properties

Research has indicated that compounds similar to 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antiviral activity, particularly against influenza viruses. A study highlighted its ability to disrupt the PA-PB1 interface of the influenza A virus polymerase, which is crucial for viral replication .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in tumor progression. For instance, derivatives of similar structures have shown promise as inhibitors for various protein kinases associated with cancer pathways .

Drug Development

The unique structure of 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide makes it a candidate for further development into antiviral and anticancer drugs. Its ability to modulate biological targets suggests that it could be incorporated into therapeutic regimens aimed at treating resistant strains of viruses or aggressive cancer types.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine and bromophenyl groups can significantly influence biological activity. Ongoing research aims to elucidate these relationships to facilitate the design of more effective derivatives.

Case Studies

StudyFindings
Influenza A Virus Study Demonstrated that modifications to the tetrazole-pyrimidine structure enhance antiviral activity by disrupting viral polymerase interactions .
Anticancer Activity Identified potential kinase inhibition leading to reduced proliferation in cancer cell lines .

Q & A

Basic: What synthetic methodologies are optimal for preparing 7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide?

Methodological Answer:
The synthesis of tetrazolo[1,5-a]pyrimidine derivatives typically involves a multi-step condensation reaction. For example:

  • Step 1: Condensation of a β-keto ester (e.g., ethyl 3-oxobutanoate) with 3-bromobenzaldehyde under acidic conditions (e.g., HCl in ethanol) to form a dihydropyrimidine intermediate .
  • Step 2: Cyclization with 5-aminotetrazole or a substituted aminotetrazole to incorporate the tetrazole ring .
  • Step 3: Carboxamide formation via nucleophilic substitution of the ester group with pyridin-3-amine under basic conditions (e.g., LiOH in THF) .
    Critical Parameters:
  • Use of p-toluenesulfonic acid as a catalyst improves cyclization efficiency .
  • Solvent choice (e.g., ethanol vs. DMF) affects reaction kinetics and purity .

Basic: How can the structural conformation and purity of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolve the flattened envelope conformation of the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., bromophenyl and pyridinyl groups). Cremer-Pople puckering parameters (Q, θ, φ) should be calculated to confirm ring geometry .
  • Spectroscopic Analysis:
    • NMR: Assign peaks for pyrimidine protons (δ 6.5–8.5 ppm), tetrazole NH (δ ~10 ppm), and pyridinyl protons (δ 7.0–8.5 ppm) .
    • IR: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole N–H stretch (~3200 cm⁻¹) .
  • HPLC: Use a C18 column with acetonitrile/water gradient to assess purity (>98%) .

Advanced: How does the 3-bromophenyl substituent influence bioactivity compared to other aryl groups (e.g., 4-bromophenyl or chlorophenyl)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design:
    • Synthesize analogs with 4-bromophenyl, 2-chlorophenyl, or unsubstituted phenyl groups using parallel synthetic routes .
    • Evaluate inhibitory activity against target enzymes (e.g., human neutrophil elastase) via enzyme-linked assays .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to compare binding affinities. The 3-bromophenyl group may enhance hydrophobic interactions in enzyme pockets due to its steric and electronic profile .

Advanced: How can contradictory crystallographic data (e.g., dihedral angles or hydrogen bonding) be resolved for this compound?

Methodological Answer:

  • Data Reconciliation:
    • Compare X-ray datasets from multiple batches. For example, intermolecular N–H···N hydrogen bond lengths (Table 1 in ) should be consistent (±0.05 Å).
    • Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize the crystal structure and validate experimental torsion angles .
  • Thermogravimetric Analysis (TGA): Assess thermal stability to determine if polymorphic forms exist, which may explain angle variations .

Advanced: What strategies optimize the reaction yield for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalytic Optimization: Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions during cyclization .
  • Microwave-Assisted Synthesis: Reduce reaction time (from 12 h to 2–3 h) and improve yield by 15–20% .
  • Workflow Table:
StepParameterOptimization StrategyExpected Outcome
1SolventEthanol → DMFFaster dissolution
2CatalystHCl → p-TsOHHigher cyclization yield
3TemperatureReflux (80°C) → Microwave (120°C)Reduced time

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol or ethanol/water mixtures to remove unreacted β-keto esters and aminotetrazole .
  • Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) to separate carboxamide derivatives from ester intermediates .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP): Target <3 for optimal membrane permeability.
    • CYP450 Inhibition: Screen for interactions with CYP3A4/2D6 .
  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using CHARMM-GUI membrane bilayers .

Advanced: What experimental controls are critical when assessing enzyme inhibition assays for this compound?

Methodological Answer:

  • Positive Controls: Include known inhibitors (e.g., sivelestat for elastase) to validate assay conditions .
  • Negative Controls: Use DMSO vehicle and scrambled peptide substrates to rule out nonspecific binding .
  • Dose-Response Curves: Generate IC₅₀ values with at least 8 concentrations (e.g., 0.1–100 μM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。